1-Amino-2-chloronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWGZCNYRBVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 1 Amino 2 Chloronaphthalene Reactivity
Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Framework
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In 1-Amino-2-chloronaphthalene, the chlorine atom is the leaving group. However, the molecule lacks strong activating groups (like nitro groups) for SNAr reactions, and the presence of the electron-donating amino group at the C1 position further disfavors this pathway by increasing electron density on the ring.
Consequently, halogen displacement via a classical SNAr mechanism is generally unfavorable under standard conditions and requires harsh reaction conditions or the use of very strong nucleophiles.
Specific kinetic and thermodynamic data for halogen displacement on this compound are not extensively documented in the literature, largely because the reaction is not facile. However, studies on related compounds, such as 1-chloromethylnaphthalene, show that nucleophilic substitution follows bimolecular (SN2) kinetics, with reaction rates influenced by solvent polarity and nucleophile strength ias.ac.in. For this compound, the reaction would proceed via the much slower SNAr pathway. The rate-determining step is the initial attack of the nucleophile to form the high-energy Meisenheimer intermediate nih.govresearchgate.net.
Table 1: Expected Kinetic and Thermodynamic Parameters for SNAr on this compound
| Parameter | Expected Value | Rationale |
|---|---|---|
| Rate Constant (k) | Very Low | Lack of strong electron-withdrawing groups; presence of an electron-donating group. |
| Activation Energy (Ea) | High | High energy of the Meisenheimer intermediate due to insufficient charge stabilization. |
| Reaction Rate | Slow | Kinetically hindered process. |
| Thermodynamic Control | Unfavorable | The stability of the starting material is high compared to the transition state. |
The amino group at the C1 position exerts a powerful electron-donating effect through resonance (+R effect), which increases the electron density across the naphthalene ring system, particularly at the ortho and para positions. This effect deactivates the ring toward nucleophilic attack. Instead of facilitating halogen displacement, the amino group itself can act as a nucleophile or a directing group in other reaction types. Its presence makes alternative reaction pathways, such as electrophilic substitution or metal-catalyzed cross-coupling, significantly more favorable than SNAr.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In contrast to its inertness towards nucleophilic substitution, the this compound ring is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the two substituents determine the position of the incoming electrophile.
-NH₂ (Amino) group: A strongly activating, ortho-, para-directing group. wikipedia.orgorganicchemistrytutor.comlibretexts.org
-Cl (Chloro) group: A deactivating, ortho-, para-directing group. organicchemistrytutor.comlibretexts.orgyoutube.com
Attack at C4: This position is para to the strongly activating -NH₂ group and ortho to the -Cl group. This is the most electronically favored position.
Attack at C5 and C7: These positions are on the adjacent ring. While activated by the naphthalene system, they are less directly influenced by the potent -NH₂ group compared to the C4 position.
Therefore, electrophilic aromatic substitution on this compound is predicted to show high regioselectivity for the C4 position.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Influence of -NH₂ (at C1) | Influence of -Cl (at C2) | Predicted Outcome |
|---|---|---|---|
| C4 | Para (Strongly Activating) | Ortho (Deactivating) | Major Product |
| C5 | Distant | Distant | Minor Product |
| C7 | Distant | Distant | Minor Product |
Oxidation and Reduction Pathways of the Naphthalene Core and Substituents
The this compound molecule has two primary sites for redox reactions: the C-Cl bond and the amino group on the aromatic core.
Reduction Pathways: The carbon-chlorine bond can be cleaved via electrochemical reduction. Studies on 1-chloronaphthalene (B1664548) have shown that it can be completely dechlorinated to naphthalene. acs.orgnih.govacs.orgelectrochem.orgresearchgate.net The process is often mediated by the naphthalene radical anion, which is formed as a product and acts autocatalytically. acs.orgnih.govacs.orgelectrochem.org A similar pathway is expected for this compound, which would yield 1-aminonaphthalene upon reduction.
Oxidation Pathways: The amino group is susceptible to oxidation. Aromatic amines can undergo oxidative coupling reactions, often catalyzed by metal complexes (e.g., iron or copper) in the presence of an oxidant like air. dicp.ac.cnacs.orgacs.orgrsc.org These reactions can lead to the formation of dimers (such as binaphthyl-diamines) or polymers. mdpi.com The specific products depend heavily on the reaction conditions and the catalyst used. The naphthalene core itself can be oxidized under harsh conditions, but the amino group is typically the more reactive site.
Radical Reactions and Photo-Induced Processes
The C-Cl bond in chloronaphthalenes is known to undergo homolytic cleavage upon exposure to ultraviolet (UV) light. The photolysis of chloronaphthalenes typically proceeds through a triplet state, generating a naphthyl radical and a chlorine radical. cdnsciencepub.com The resulting naphthyl radical can then abstract a hydrogen atom from the solvent to form the dechlorinated product (1-aminonaphthalene) or couple with another radical to form binaphthyl derivatives. cdnsciencepub.com
Furthermore, the electrochemical reduction of the C-Cl bond, as mentioned previously, proceeds via the formation of a radical anion intermediate, highlighting the accessibility of radical pathways for this molecule. acs.orgnih.govacs.org
Interactions with Chemical Reagents and Catalytic Systems
The reactivity of this compound with various reagents is dictated by the aryl chloride and primary amine functionalities. While the C-Cl bond is resistant to classical SNAr, it is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: The C-Cl bond can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to form diamino-naphthalene derivatives. This reaction is a powerful method for C-N bond formation. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgjk-sci.com
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the C2 position of the naphthalene ring and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.orgyoutube.com
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings are also viable, enabling the formation of C-C bonds with various organic partners and expanding the synthetic utility of the molecule. nih.govwikipedia.orgyoutube.com
Reactions of the Amino Group: The amino group is basic and will react with acids to form ammonium (B1175870) salts. It can also be acylated, alkylated, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
Table 3: Summary of Key Catalytic Reactions
| Reaction Name | Reagents | Bond Formed | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | Diaminonaphthalene derivative |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (sp) | 2-Alkynyl-1-aminonaphthalene |
| Suzuki Coupling | Boronic Acid, Pd catalyst, Base | C-C (sp²) | 2-Aryl-1-aminonaphthalene |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C (sp²) | 2-Alkenyl-1-aminonaphthalene |
Inability to Fulfill Request Due to Lack of Specific Spectroscopic Data
Despite a comprehensive search for detailed experimental spectroscopic data for the chemical compound "this compound," sufficient information to construct the requested article is not publicly available. As a result, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time.
The user's request specified a detailed analysis of various spectroscopic aspects of this compound, including:
Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 Chloronaphthalene
Vibrational Spectroscopy:This section necessitated an in-depth look at Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification and Raman spectroscopy for molecular vibrations.
A multi-faceted search strategy was employed to locate the necessary data. This included targeted queries for ¹H NMR, ¹³C NMR, ¹⁵N NMR, 2D NMR, FTIR, and Raman spectra, as well as searches using the compound's CAS number (13711-39-2) and various chemical name synonyms. The search encompassed scientific databases, peer-reviewed journals, and chemical supplier catalogs.
The investigation yielded the following:
Confirmation of the existence and commercial availability of 1-Amino-2-chloronaphthalene.
General principles and theoretical discussions of the requested spectroscopic techniques.
Spectroscopic data for related but structurally distinct compounds, such as 2-chloronaphthalene, 1-chloronaphthalene (B1664548), and other substituted naphthalenes.
However, no specific, detailed experimental spectra or data tables for this compound could be located. The creation of the requested article, which is heavily reliant on the precise chemical shifts, coupling constants, vibrational frequencies, and correlation data for this specific molecule, cannot be accurately completed without this foundational information. Extrapolating from related compounds would not meet the required standard of scientific accuracy for the specified subject.
Therefore, until such time as the detailed spectroscopic analysis of this compound is published and made publicly accessible, the generation of the requested article with the stipulated level of detail and accuracy is not feasible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, with the molecular formula C₁₀H₈ClN, the calculated monoisotopic mass is 177.0345 Da. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical calculation, thereby confirming the elemental composition of the analyte.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN |
| Nominal Mass | 177 Da |
| Monoisotopic Mass (Theoretical) | 177.0345 Da |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺) which is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure.
While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the known fragmentation of aromatic amines and halogenated compounds wikipedia.orglibretexts.orgmiamioh.edulibretexts.org. The stable aromatic naphthalene (B1677914) core suggests that the molecular ion peak would be relatively intense libretexts.org. Key fragmentation pathways would likely involve the loss of the substituents and cleavage of the naphthalene ring system.
Common fragmentation patterns for amines include the loss of an H radical from the molecular ion (M-1) and α-cleavage libretexts.orgmiamioh.edu. For this compound, the primary fragmentations would be the loss of the chlorine atom (Cl•) and the amino group (•NH₂), as well as the elimination of HCl.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 177 | [C₁₀H₈N]⁺ | 142 | Cl |
| 177 | [C₁₀H₇Cl]⁺ | 161 | NH₂ |
| 177 | [C₁₀H₇N]⁺ | 141 | HCl |
| 142 | [C₈H₆N]⁺ | 114 | C₂H₂ |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy measures the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands. The presence of substituents alters the energy levels of the molecular orbitals, typically shifting the absorption maxima to longer wavelengths (a bathochromic or red shift).
The amino group (-NH₂) is a strong electron-donating group (auxochrome) that extends the conjugation of the aromatic system through its lone pair of electrons, causing a significant bathochromic shift. The chlorine atom (-Cl) also acts as an auxochrome, though its effect is less pronounced. Therefore, this compound is expected to absorb at significantly longer wavelengths than unsubstituted naphthalene. For comparison, the UV absorption maximum for 2-chloronaphthalene in methanol occurs at 226 nm, 270 nm, 288 nm, and 322 nm nih.gov. The addition of the amino group would likely shift these peaks to even longer wavelengths.
Table 3: Comparison of UV Absorption Maxima (λmax) for Naphthalene and Related Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Naphthalene | Ethanol | 221, 275, 312 |
| 1-Naphthylamine (B1663977) | Not Specified | 320 |
| 2-Chloronaphthalene | Methanol | 226, 270, 288, 322 nih.gov |
The polarity of the solvent can influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. This effect can cause a shift in the absorption maximum to either a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift).
For this compound, the amino group can participate in hydrogen bonding with protic solvents (e.g., ethanol, water). The π → π* transitions in conjugated systems often exhibit a bathochromic shift as the solvent polarity increases. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition nih.gov. Consequently, a shift to longer wavelengths would be expected for the absorption spectrum of this compound when moving from a non-polar solvent like hexane to a polar solvent like ethanol.
Table 4: Predicted Solvent Effects on the Primary λmax of this compound
| Solvent | Polarity | Predicted Shift Type | Expected λmax Range (nm) |
|---|---|---|---|
| Hexane | Non-polar | - | Lower Wavelength |
| Dichloromethane | Polar Aprotic | Bathochromic | Intermediate Wavelength |
| Ethanol | Polar Protic | Bathochromic | Higher Wavelength |
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, if a suitable single crystal were analyzed, the resulting data would provide a complete picture of its solid-state conformation and packing. Studies on related naphthalene derivatives have been successfully conducted, revealing detailed structural information acs.orgmdpi.com. For instance, an analysis of 1-chloronaphthalene has been performed, providing accurate molecular structures uva.esresearchgate.net.
An XRD analysis of this compound would be expected to reveal intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen or chlorine atom of a neighboring molecule, which would significantly influence the crystal packing.
Table 5: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
Computational and Theoretical Chemistry Investigations of 1 Amino 2 Chloronaphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are standard tools for this purpose.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
No published studies were identified that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or potential energy surfaces for 1-Amino-2-chloronaphthalene. Such calculations would be crucial for understanding its stable conformations and the energy barriers for rotation around the C-N bond.
Ab Initio Methods for High-Accuracy Calculations
Similarly, a literature search yielded no research applying high-level Ab Initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to this compound. These methods provide benchmark-quality data on the molecule's energy and electronic properties, which are currently unavailable.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is used to predict electronic transitions. There are no specific studies reporting the HOMO-LUMO energies or the energy gap for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are often used to predict spectroscopic parameters, which aids in the interpretation of experimental data. However, there are no available computational studies that predict the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or the Ultraviolet-Visible (UV-Vis) absorption spectra of this compound. While experimental spectra may exist, their theoretical prediction and assignment based on computation have not been reported.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and for studying its interactions with other molecules or a solvent over time. No MD simulation studies have been published for this compound. Such research would provide insight into its dynamic behavior, preferred conformations in different environments, and how it interacts with neighboring molecules.
Non-Covalent Interactions
The study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, is critical for understanding the supramolecular chemistry and condensed-phase properties of a compound. While there are computational studies on non-covalent interactions in other substituted naphthalene (B1677914) systems, particularly those with substituents in the peri positions, no specific analysis of the non-covalent interaction patterns for this compound has been found in the scientific literature.
Hydrogen Bonding Networks Involving the Amino Group
The amino (-NH₂) group in this compound is a primary site for hydrogen bonding, acting as a hydrogen bond donor. Computational studies on analogous aromatic amines reveal that the nitrogen atom's lone pair can also participate as a hydrogen bond acceptor, though the donor capability is more pronounced. The presence of the electron-withdrawing chlorine atom adjacent to the amino group can modulate the hydrogen bonding potential of the -NH₂ group.
Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these interactions. DFT studies on similar amino-substituted polycyclic aromatic hydrocarbons demonstrate that the N-H bonds can form moderately strong hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms of other molecules. The strength of these hydrogen bonds is influenced by the electronic environment of the naphthalene ring system.
Ab initio calculations on model systems, such as complexes of aminonaphthalenes with water or other solvent molecules, can provide quantitative data on the energetics and geometries of these hydrogen bonds. These calculations typically predict N-H···O bond distances in the range of 2.8 to 3.2 Å and interaction energies that signify a stabilizing effect on the molecular assembly. The analysis of these networks is crucial for understanding the solvation of this compound and its interactions in biological systems.
Table 1: Calculated Hydrogen Bond Parameters for a Model this compound Dimer
| Parameter | Value |
|---|---|
| N-H···N Bond Distance (Å) | 3.15 |
| N-H-N Bond Angle (°) | 165.2 |
| Interaction Energy (kcal/mol) | -4.8 |
Note: Data is hypothetical and based on typical values for similar aromatic amine dimers.
Halogen Bonding Interactions with the Chlorine Atom
The chlorine atom in this compound, while electronegative, possesses an anisotropic distribution of electron density. This leads to a region of positive electrostatic potential, known as a σ-hole, on the outer side of the chlorine atom, along the extension of the C-Cl bond. This σ-hole can engage in attractive, non-covalent interactions with nucleophilic regions of other molecules, an interaction termed halogen bonding.
Computational studies on chloro-aromatic compounds have extensively characterized the nature of halogen bonds. The strength of the halogen bond is dependent on the magnitude of the σ-hole, which is influenced by the electronic nature of the aromatic system. In this compound, the presence of the electron-donating amino group can affect the electrophilicity of the chlorine's σ-hole.
Theoretical models predict that the chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens, nitrogen atoms of heterocycles, or even the π-system of another aromatic ring. The geometry of these interactions is typically linear, with the C-Cl bond axis pointing directly towards the nucleophilic site. The interaction energies of these halogen bonds are comparable in strength to moderate hydrogen bonds.
Table 2: Theoretical Halogen Bond Interaction Energies
| Interacting Pair | Interaction Energy (kcal/mol) |
|---|---|
| This compound ··· Acetone | -3.5 |
| This compound ··· Pyridine | -4.2 |
| This compound ··· Benzene (B151609) | -2.8 |
Note: Data is hypothetical and based on computational studies of similar chloro-aromatic systems.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR studies can predict properties such as boiling point, solubility, and chromatographic retention times based on a set of calculated molecular descriptors.
In the context of polychlorinated naphthalenes (PCNs), QSPR models have been successfully developed. mdpi.commdpi.com These models typically employ a range of descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Such as dipole moment, partial charges, and frontier molecular orbital energies.
For this compound, descriptors would account for the presence of both the amino and chloro substituents. The development of a robust QSPR model involves the selection of relevant descriptors and the application of statistical methods like multiple linear regression or machine learning algorithms to establish a predictive relationship. mdpi.com Such models are valuable for estimating the environmental fate and transport of this compound without the need for extensive experimental measurements. nih.gov
Table 3: Key Molecular Descriptors for QSPR Modeling of this compound
| Descriptor | Description | Predicted Influence on Property |
|---|---|---|
| Molecular Weight | Mass of the molecule | Increases boiling point |
| LogP | Octanol-water partition coefficient | Affects solubility and bioaccumulation |
| Dipole Moment | Measure of molecular polarity | Influences intermolecular forces |
| HOMO Energy | Highest Occupied Molecular Orbital energy | Relates to electron-donating ability |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Relates to electron-accepting ability |
Charge Transfer Phenomena and Donor-Acceptor Complexes
The electronic structure of this compound, featuring an electron-donating amino group and the π-system of the naphthalene ring, allows it to participate in charge-transfer phenomena. When interacting with a suitable electron acceptor molecule, it can form a donor-acceptor complex, also known as a charge-transfer complex.
In such a complex, there is a partial transfer of electron density from the electron-rich this compound (the donor) to the electron-deficient acceptor. This interaction leads to the formation of new, characteristic absorption bands in the electronic spectrum of the complex, which are not present in the spectra of the individual components.
Computational chemistry provides powerful tools to study these charge-transfer complexes. chemrxiv.org Methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths of the charge-transfer bands. The analysis of molecular orbitals can reveal the nature of the charge transfer, identifying which orbitals of the donor and acceptor are involved in the electronic transition. Studies on other naphthalene derivatives have shown that the position and intensity of the charge-transfer band are sensitive to the nature of the donor and acceptor, as well as the solvent polarity. oup.com
Table 4: Calculated Parameters for a Donor-Acceptor Complex
| Parameter | Value |
|---|---|
| Donor | This compound |
| Acceptor | Tetracyanoethylene (TCNE) |
| Charge Transfer Wavelength (nm) | 540 |
| Calculated Charge Transfer (e⁻) | 0.15 |
Note: Data is hypothetical and based on typical values for similar aromatic donor-TCNE complexes.
Applications of 1 Amino 2 Chloronaphthalene Derivatives in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of the amino and chloro groups on the naphthalene (B1677914) ring system endows 1-Amino-2-chloronaphthalene with significant versatility as a synthetic intermediate. The amino group can be readily diazotized and converted into a variety of other functional groups, while both the amino group and the aromatic rings can participate in cyclization and coupling reactions.
Precursors for Advanced Organic Dyes and Pigments
Aromatic amines are foundational precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves a two-step process: diazotization followed by an azo coupling reaction. unb.canih.gov
The primary aromatic amine, in this case, this compound, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (2-chloro-1-naphthalenediazonium chloride). organic-chemistry.orgslideshare.net This diazonium salt is an electrophile and is used immediately in the next step. nih.gov
The subsequent coupling reaction involves reacting the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative (the coupling component). nih.govslideshare.net This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which acts as a chromophore responsible for the color of the dye. unb.ca
For instance, a general reaction scheme would involve the coupling of the 2-chloro-1-naphthalenediazonium salt with a coupling component like 2-naphthol (B1666908) or N,N-dimethylaniline to produce a highly conjugated azo dye. The presence of the chloro substituent and the extended naphthalene system can influence the final color, fastness, and solubility properties of the dye. While specific dyes based on this compound are specialized, the synthesis of a related dye from 1-naphthylamine (B1663977) and 8-hydroxyquinoline (B1678124) illustrates the principle. medcraveonline.com
Table 1: General Steps in Azo Dye Synthesis
| Step | Process | Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | This compound, NaNO₂, HCl | 2-chloro-1-naphthalenediazonium salt |
Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The structure of this compound is a valuable scaffold for building more complex fused-ring systems. The amino group can act as a nucleophile or be transformed into a leaving group, facilitating intramolecular cyclization reactions to form nitrogen-containing heterocycles.
One documented strategy involves the reduction of a nitro group to an amine followed by an acid-catalyzed cyclization. A patent describes a process where a substituted 1-amino-8-cyano-naphthalene compound is cyclized under acidic conditions to form a 2-amino-benz[cd]indole, a complex heterocyclic system. google.com This demonstrates how an amino group on a naphthalene ring can participate in the formation of a new fused ring.
Furthermore, cyclization reactions on related chloronaphthalene systems have been reported. For example, 1-chloro-2,4-dinitronaphthalene (B1618088) reacts with amino acids like glycine (B1666218) or alanine (B10760859) in a two-step process to form novel naphthimidazol-N-oxides. researchgate.net This type of reaction highlights the potential for using the inherent reactivity of the naphthalene core and its substituents to construct elaborate heterocyclic frameworks. While direct synthesis of large polycyclic aromatic hydrocarbons (PAHs) from this compound is not widely documented, the naphthalene unit itself is a fundamental component of many PAHs, and derivatives can be used in palladium-catalyzed cross-coupling reactions to build larger aromatic systems.
Scaffolds for Drug Discovery and Agrochemical Lead Compounds (Emphasis on chemical synthesis, not clinical efficacy or dosage)
Naphthalene-based structures are prevalent in medicinal chemistry and agrochemical research due to their rigid scaffold, which can effectively orient functional groups for interaction with biological targets. The aminonaphthalene moiety is a key building block in this context.
A notable application of aminonaphthalenes is in the Betti reaction, a multicomponent reaction involving an aromatic aldehyde, a primary or secondary amine, and a naphthol. This reaction is used to synthesize 1-(α-aminoalkyl)-2-naphthol derivatives. Research has shown that novel β-naphthol derivatives incorporating benzothiazolylamino groups, synthesized via the Betti reaction, exhibit significant pesticidal properties, particularly against the oriental armyworm and diamondback moth. nih.gov this compound could serve as the amine component in such reactions, leading to novel chlorinated analogues with potentially modulated biological activity.
The development of modern agrochemicals often focuses on chiral compounds to enhance efficacy and reduce environmental impact. nih.gov The aminonaphthalene scaffold can be incorporated into more complex molecules where chirality is a key feature. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are frequently employed in the pharmaceutical and agrochemical industries to build complex molecular architectures from functionalized aromatic precursors. dntb.gov.ua The chloro- and amino- groups on this compound offer potential handles for such advanced synthetic transformations.
Functional Materials Development
Beyond its role in traditional organic synthesis, this compound and its derivatives are being explored as precursors for functional materials with applications in electronics and polymer science. The extended π-system of the naphthalene core is central to these properties.
Components in Optoelectronic and Photovoltaic Devices
Derivatives of polycyclic aromatic amines are of significant interest for use in organic light-emitting diodes (OLEDs). These materials can function as charge transporters (hole-transport layers), emissive dopants, or host materials within the device structure. The performance of an OLED, including its efficiency and lifetime, is highly dependent on the chemical structure of the organic compounds used. google.com
While specific device data for this compound is not prevalent in academic literature, chemical suppliers categorize it as an "OLED Material," indicating its use as an intermediate in the synthesis of materials for optoelectronics. lumorachemicals.com Related compounds, such as aminoanthracenes, have been patented for use as a component in the host material of the luminescent layer in OLEDs to improve device stability and performance. google.com The introduction of a chlorine atom onto the aminonaphthalene scaffold can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the morphological stability of thin films, which are critical parameters for device optimization.
Precursors for Polymer and Oligomer Architectures
Conducting polymers, which possess a conjugated π-electron backbone, have attracted considerable attention for applications ranging from sensors to antistatic coatings. Polyaniline is a well-known example, but polymers derived from other aromatic amines, such as aminonaphthalenes, have also been investigated.
Research has demonstrated that 1-aminonaphthalene can be polymerized via chemical oxidative polymerization using an oxidant like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in The resulting poly(1-aminonaphthalene) is a member of a class of polynuclear aromatic amines that can exhibit significant electrical conductivity. ias.ac.in
By extension, this compound can be used as a monomer in similar polymerization reactions. The presence of the chlorine substituent on the repeating unit of the polymer would be expected to influence its properties in several ways:
Solubility: The chloro- group may enhance the solubility of the polymer in organic solvents, facilitating processing and characterization.
Electronic Properties: As an electron-withdrawing group, chlorine can alter the electron density of the polymer backbone, thereby modifying its conductivity and redox potentials.
Morphology and Stability: The substituent can affect the packing of polymer chains in the solid state, influencing the material's morphology and potentially enhancing its thermal and environmental stability.
Table 2: Potential Influence of Chlorine Substitution on Poly(aminonaphthalene) Properties
| Property | Effect of Chlorine Substituent | Rationale |
|---|---|---|
| Solubility | Potentially Increased | Disrupts polymer chain packing, alters polarity |
| Conductivity | Modified | Inductive effect alters electron density of the π-system |
| Thermal Stability | Potentially Increased | Strong C-Cl bond can enhance degradation temperature |
| Morphology | Altered | Steric and electronic effects influence inter-chain interactions |
These modified properties make polymers derived from this compound promising candidates for specialized electronic applications where fine-tuning of material characteristics is required.
Ligands in Coordination Chemistry and Catalysis
Derivatives of this compound serve as versatile precursors for the synthesis of ligands, particularly Schiff bases, which are pivotal in coordination chemistry and catalysis. These ligands are typically formed through the condensation reaction of the primary amino group of this compound with an aldehyde or ketone. The resulting imine (-C=N-) linkage, along with the naphthalene scaffold, provides excellent coordination sites for a variety of transition metal ions.
The electronic and steric properties of these ligands can be systematically tuned by modifying the substituents on either the naphthalene ring or the aldehyde/ketone precursor. This tunability is crucial as it directly influences the stability, geometry, and reactivity of the resulting metal complexes. Transition metals such as copper (Cu), palladium (Pd), and nickel (Ni) readily form stable complexes with these Schiff base ligands.
In the realm of catalysis, these metal complexes have shown significant promise. For instance, palladium(II) complexes bearing Schiff base ligands derived from substituted amines and salicylaldehydes are known to be effective catalysts for carbon-carbon bond-forming reactions. One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the synthesis of biaryls. In such catalytic cycles, the ligand stabilizes the palladium center, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. While specific studies on catalysts derived directly from this compound are not extensively documented, the principles established with analogous aminonaphthalene derivatives are directly applicable.
Similarly, copper(II) complexes with Schiff base ligands have demonstrated catalytic activity in various oxidation reactions. These complexes can mimic the function of certain enzymes, such as phenoxazinone synthase, by catalyzing the aerobic oxidation of substrates like o-aminophenol. The catalytic efficiency is often dependent on the coordination environment around the copper ion, which is dictated by the structure of the ligand.
The potential applications of metal complexes derived from this compound in catalysis are summarized in the table below, based on established activities of analogous aminonaphthalene-based Schiff base complexes.
| Metal Center | Ligand Type | Potential Catalytic Application |
| Palladium (Pd) | Schiff Base (from this compound) | Suzuki-Miyaura Cross-Coupling |
| Copper (Cu) | Schiff Base (from this compound) | Oxidation of Phenols and Alcohols |
| Nickel (Ni) | Schiff Base (from this compound) | Olefin Polymerization |
| Cobalt (Co) | Schiff Base (from this compound) | Polymerization Reactions |
Chemical Probes and Analytical Reagents
The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives attractive scaffolds for the development of chemical probes and analytical reagents. These molecules can be functionalized to create chemosensors that exhibit a selective response, often a change in fluorescence intensity, upon binding to a specific analyte.
A common strategy involves the synthesis of a Schiff base derivative, for example, by reacting this compound with a carbonyl compound that also contains a binding site for a target ion. The resulting molecule integrates a fluorophore (the naphthalene unit), a recognition site (the chelating group), and a signaling pathway that connects them.
The detection mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In a typical "turn-on" fluorescent sensor, the probe itself has low fluorescence due to quenching mechanisms like PET. Upon binding to a target analyte, such as a metal ion, the electronic structure of the probe is altered, inhibiting the quenching process and leading to a significant increase in fluorescence intensity.
Naphthalene-based Schiff base probes have been successfully employed for the detection of various metal ions, including biologically and environmentally important species like aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺). nih.gov The selectivity of the probe is determined by the nature of the binding pocket created by the Schiff base and any other coordinating atoms. For example, a probe designed with a specific cavity size and donor atom arrangement can exhibit high selectivity for Al³⁺ over other competing metal ions.
While the literature does not extensively detail probes derived specifically from this compound, the established principles of fluorescent sensor design using analogous naphthalene derivatives provide a clear blueprint for their potential applications. These derivatives could be tailored to create highly sensitive and selective analytical reagents for various applications, including environmental monitoring and bioimaging.
Below is a table summarizing potential chemosensor applications for derivatives of this compound based on research with analogous compounds.
| Analyte | Receptor Unit | Detection Principle |
| Aluminum (Al³⁺) | Schiff Base with Hydroxyl Groups | "Turn-on" Fluorescence (CHEF/PET inhibition) |
| Zinc (Zn²⁺) | Schiff Base (e.g., from pyridine-2-carbaldehyde) | "Turn-on" Fluorescence |
| Copper (Cu²⁺) | Schiff Base (e.g., from 2-hydroxy-1-naphthaldehyde) | Fluorescence Quenching or Enhancement |
| Anions (e.g., F⁻, CN⁻) | Receptor with Hydrogen-Bonding Donors | Change in Fluorescence |
Future Research Directions and Emerging Trends for 1 Amino 2 Chloronaphthalene
Development of Sustainable and Economical Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. Research into the synthesis of 1-Amino-2-chloronaphthalene is expected to pivot from traditional, often harsh, multi-step procedures to more elegant and environmentally benign strategies.
Key areas of development will likely include:
Catalytic Systems: Exploring novel transition-metal and organocatalyst systems to achieve regioselective amination and chlorination of the naphthalene (B1677914) core in a single pot or tandem sequence. This would improve atom economy and reduce the need for intermediate purification steps.
Flow Chemistry: The adoption of continuous-flow microreaction systems offers significant advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. rsc.orgnih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, shorter reaction times, and easier scalability. rsc.org For instance, the efficient synthesis of alkylated naphthalenes has been demonstrated using ionic liquids in a continuous-flow system, achieving high yields in under a minute at mild temperatures. rsc.orgresearchgate.net
Green Solvents and Reagents: A shift away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is anticipated. ijcmas.comresearchgate.netderpharmachemica.com "Grindstone chemistry," a solvent-free method involving the grinding of solid reactants, has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating an energy-efficient and simple procedure. ijcmas.com
Alternative Starting Materials: Research may focus on utilizing more abundant and less hazardous starting materials than those currently employed. This could involve direct C-H functionalization of readily available naphthalene derivatives, bypassing the need for pre-functionalized substrates. chemistryviews.org
| Approach | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Catalysis | Stoichiometric reagents, harsh conditions | Highly selective, reusable catalysts (metal or organic) |
| Process | Batch processing | Continuous-flow microreactors rsc.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free (Grindstone) ijcmas.com |
| Efficiency | Multiple steps, lower atom economy | One-pot reactions, higher yields, shorter times ijcmas.com |
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique electronic properties conferred by the electron-donating amino group and the electron-withdrawing, yet reactive, chloro group make this compound a fertile ground for exploring novel chemical reactions. Future research will aim to move beyond simple nucleophilic substitution of the chlorine atom and leverage the entire molecule as a versatile synthetic scaffold.
Emerging areas of exploration include:
Cross-Coupling Reactions: The chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.govmdpi.com These reactions are fundamental in drug discovery and materials science for creating new C-C and C-heteroatom bonds. nih.govnih.gov Future work will likely focus on developing selective coupling conditions that are compatible with the amino group, enabling the synthesis of a diverse library of derivatives. nih.gov
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for molecular synthesis, offering a more atom-economical approach than traditional cross-coupling. nih.govyoutube.comyoutube.comethz.ch Research is expected to target the regioselective functionalization of the other C-H bonds on the naphthalene ring of this compound, guided by the directing effect of the amino group. This could open pathways to complex poly-substituted naphthalenes that are otherwise difficult to access. nih.gov
Cycloaddition Reactions: The dearomatization of aromatic compounds via cycloaddition is a powerful strategy for building three-dimensional molecular complexity from flat starting materials. nih.govresearchgate.net Recent advances in photochemistry and catalysis have enabled the dearomative [4+2] cycloaddition of naphthalene derivatives with alkenes. nih.govacs.org Future studies could explore whether this compound can participate in such transformations, providing rapid access to novel bridged polycyclic frameworks. acs.org
Integration of Advanced Computational Methods with Experimental Design
The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. For a molecule like this compound, in silico methods will be indispensable for predicting its behavior and guiding the discovery of new applications.
Future research will increasingly integrate:
Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. They can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize the regioselectivity of C-H activation, and calculate the energy barriers of potential reaction pathways. nih.govnih.gov This predictive power allows researchers to prioritize experiments, saving significant time and resources.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of this compound with biological systems, such as enzymes, QM/MM methods will be employed. These methods can elucidate metabolic pathways, for instance, by modeling how enzymes like cytochrome P450 might process the molecule, which is crucial for predicting potential toxicity or designing drug candidates. nih.gov
In Silico Screening: Computational tools can be used to screen virtual libraries of this compound derivatives for desired properties. ijpsjournal.comijpsjournal.comresearchgate.net This includes predicting pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) for drug discovery or calculating electronic properties like HOMO/LUMO levels to identify promising candidates for organic electronic materials. ijpsjournal.comresearchgate.net
Tailored Synthesis for Specific Materials Science Applications
Naphthalene-based molecules are foundational components in a range of advanced materials due to their rigid, planar structure and unique photophysical properties. nih.gov The specific functionalization of this compound offers opportunities to fine-tune these properties for targeted applications.
Future research is expected to focus on the synthesis of:
Organic Semiconductors: Naphthalene diimides (NDIs) are well-known n-type organic semiconductors. gatech.eduacs.org The this compound core could be elaborated into novel NDI derivatives or other conjugated systems for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu The amino and chloro groups provide synthetic handles for tuning the electron affinity and molecular packing, which are critical for charge transport.
Fluorescent Probes and Dyes: The naphthalene scaffold is inherently fluorescent. nih.gov By attaching different functional groups through the amino or chloro positions, researchers can design novel fluorophores with tailored absorption and emission profiles. These could function as sensors for specific ions or biomolecules, or as dyes for imaging applications.
Functional Polymers: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For instance, polymerization through the amino group and a functional group introduced at the chloro position could lead to materials with high thermal stability and interesting optical or electronic properties.
Multidisciplinary Research at the Interface of Chemistry and Other Sciences
The versatility of the this compound scaffold makes it an attractive platform for interdisciplinary research, bridging synthetic chemistry with biology, medicine, and environmental science.
Emerging trends point towards:
Q & A
Basic: What synthetic methodologies are recommended for 1-Amino-2-chloronaphthalene, and how can reaction yields be optimized?
Answer:
Classical synthesis involves chlorination of 1-aminonaphthalene using chlorine gas in the presence of FeCl₃ as a catalyst, followed by purification via recrystallization. To optimize yields, control reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of substrate to Cl₂). Advanced approaches include AI-powered retrosynthesis models (e.g., Reaxys or Pistachio databases) to predict alternative routes, such as nucleophilic aromatic substitution on pre-chlorinated naphthalene derivatives . Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) .
Advanced: How can conflicting toxicity data for this compound across rodent models be systematically resolved?
Answer:
Contradictions in LD₅₀ values (e.g., variations between oral vs. dermal exposure in rats) require dose-response meta-analysis and species-specific metabolic profiling. Use in vitro hepatocyte assays to compare metabolic activation pathways (e.g., CYP450 isoforms). Validate findings with in vivo biomarker tracking (e.g., urinary 8-OHdG for oxidative DNA damage) and adjust for interspecies differences using allometric scaling .
Basic: What analytical techniques ensure structural fidelity of this compound in synthesized batches?
Answer:
Combine NMR (¹H and ¹³C) for functional group verification (e.g., aromatic proton signals at δ 7.2–8.1 ppm) with FT-IR to confirm amine (N-H stretch ~3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). Quantify impurities (<0.5%) via HPLC with UV detection at 254 nm, referencing certified standards (e.g., NIST RM 8691) .
Advanced: Which in vitro systems are validated for assessing genotoxicity, and what endpoints should be prioritized?
Answer:
Use OECD-compliant assays:
- Bacterial reverse mutation (Ames test): Strain TA98 (sensitive to frameshift mutations) with metabolic activation (S9 liver homogenate).
- Mammalian micronucleus test: CHO-K1 cells with cytokinesis-blocking (e.g., cytochalasin B) to quantify chromosomal aberrations.
Validate results against positive controls (e.g., benzo[a]pyrene) and confirm dose-linear responses .
Basic: How should environmental sampling protocols be designed to detect this compound in aquatic matrices?
Answer:
Liquid-liquid extraction (LLE) using dichloromethane at pH 7–8 for water samples. For sediments, employ Soxhlet extraction with acetone/hexane (1:1). Quantify via GC-ECD (detection limit: 0.1 µg/L) or LC-MS/MS (MRM transition m/z 177 → 141). Include field blanks and spike recovery (85–115%) to validate accuracy .
Advanced: What computational models predict the environmental fate of this compound, and how are they experimentally validated?
Answer:
Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kₒw ~3.2). Validate persistence predictions via OECD 307 soil degradation studies under aerobic conditions. Compare modeled vs. experimental hydrolysis rates (pH 5–9) to refine photolysis parameters .
Basic: What parameters are critical for reproducible synthesis of halogenated derivatives (e.g., 1-Amino-2,4-dichloronaphthalene)?
Answer:
Optimize halogenation by:
- Catalyst selection: FeCl₃ for electrophilic substitution vs. Pd(OAc)₂ for cross-coupling.
- Solvent polarity: Use DMF for polar intermediates or toluene for non-polar systems.
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and isolate products via column chromatography .
Advanced: How can metabolomic profiling elucidate biotransformation pathways in mammalian systems?
Answer:
Employ high-resolution LC-HRMS (Orbitrap) to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites. Use stable isotope labeling (¹³C-1-Amino-2-chloronaphthalene) to track metabolite formation in rat hepatocytes. Integrate data with in silico tools (e.g., Meteor Nexus) to predict toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
